2-{2-[(Z)-{[2-(THIOPHEN-2-YL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID
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Overview
Description
2-{2-[(Z)-{[2-(THIOPHEN-2-YL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is a complex organic compound that features a thiophene ring, an acetamido group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Z)-{[2-(THIOPHEN-2-YL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation of thiophene-2-carboxylic acid with acetamide under acidic conditions to form the acetamido-thiophene intermediate. This intermediate is then reacted with phenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Z)-{[2-(THIOPHEN-2-YL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to form amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-{2-[(Z)-{[2-(THIOPHEN-2-YL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-{2-[(Z)-{[2-(THIOPHEN-2-YL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The phenoxyacetic acid moiety can participate in various biochemical pathways, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.
Phenoxyacetic acid: Another precursor used in the synthesis.
2-(Thiophen-2-yl)acetic acid: A structurally related compound with similar properties.
Uniqueness
2-{2-[(Z)-{[2-(THIOPHEN-2-YL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is unique due to its combination of a thiophene ring, an acetamido group, and a phenoxyacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-[(Z)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-14(8-12-5-3-7-22-12)17-16-9-11-4-1-2-6-13(11)21-10-15(19)20/h1-7,9H,8,10H2,(H,17,18)(H,19,20)/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBVHIHYRVGDJY-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CC2=CC=CS2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)CC2=CC=CS2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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